molecular formula C11H18N2O B12625150 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one CAS No. 918428-12-3

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one

Cat. No.: B12625150
CAS No.: 918428-12-3
M. Wt: 194.27 g/mol
InChI Key: RUQHZRZRHJYOPN-UHFFFAOYSA-N
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Description

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one is a synthetic chemical compound featuring a cyclohex-2-en-1-one core that is functionalized with both an amino group and a complex 1-(dimethylamino)prop-2-en-1-yl substituent. This structure classifies it as an enamino-derivative, a motif present in various biologically active molecules and synthetic intermediates . The presence of multiple nitrogen atoms and a conjugated system within the molecule makes it a potential ligand or building block in medicinal and organic chemistry research. The 3-aminocyclohex-2-en-1-one scaffold is a known pharmacophore, and derivatives of this structure have been investigated for a range of applications. For instance, structurally related enamino compounds derived from natural product frameworks have been identified as effective inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a promising target for overcoming resistance to anticancer drugs . Furthermore, the structural complexity offered by the 1-(dimethylamino)prop-2-en-1-yl side chain suggests potential for this compound to be used in the development of new hybrid molecules or as a key intermediate in multi-step synthetic routes for drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918428-12-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-2-[1-(dimethylamino)prop-2-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C11H18N2O/c1-4-9(13(2)3)11-8(12)6-5-7-10(11)14/h4,9H,1,5-7,12H2,2-3H3

InChI Key

RUQHZRZRHJYOPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C=C)C1=C(CCCC1=O)N

Origin of Product

United States

Preparation Methods

Direct Condensation Method

One of the most straightforward methods for synthesizing this compound is through direct condensation of β-dicarbonyl compounds with amines. This method typically involves refluxing the reactants in an aromatic solvent while azeotropically removing water to drive the reaction to completion.

Procedure:

  • Combine a β-dicarbonyl compound (e.g., 3,4-dimethoxyacetophenone) with dimethylformamide dimethyl acetal in dry xylene.
  • Reflux the mixture for approximately 24 hours.
  • Upon completion, filter the solid product and recrystallize from dioxane.

Yield and Properties:

  • Yield: Approximately 66%
  • Melting Point: 123.7 °C
  • Characterization: The product can be characterized using IR spectroscopy to confirm functional groups present.

One-Pot Three-Component Reaction

Another effective method is a one-pot three-component reaction involving a ketonic Mannich base as an enone precursor, enolizable ketones, and ammonium acetate. This method is advantageous due to its simplicity and efficiency.

Procedure:

  • Mix a ketonic Mannich base with an enolizable ketone and ammonium acetate in a suitable solvent.
  • Heat the mixture under controlled conditions to facilitate reaction.
  • Isolate the product through filtration or extraction techniques.

Yield and Properties:
This method has been reported to yield various nitrogen-containing heterocycles in moderate to excellent yields, demonstrating versatility in producing compounds similar to 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the two primary synthesis methods for this compound:

Method Advantages Disadvantages Yield
Direct Condensation Simple procedure; good yield Requires azeotropic removal of water ~66%
One-Pot Three-Component Reaction Efficient; multiple products possible May require optimization for specific compounds Moderate to high (varies)

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of γ-aminobutyric acid (GABA) receptors, enhancing their activity and leading to potential anticonvulsant effects. Additionally, it may interact with other enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound C₁₁H₁₈N₂O 200.28* Not available Cyclohexenone, dimethylamino-propenyl
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 214.26 Not provided Indole-propenyl conjugate
3-(Benzylamino)cyclohex-2-en-1-one C₁₃H₁₅NO 201.27 41609-04-5 Benzylamino substitution
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 5220-49-5 Minimal substitution

*Calculated based on formula.

Physicochemical Properties

  • Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 3-(benzylamino)cyclohex-2-en-1-one .
  • Crystallinity : Chalcone analogs () form hydrogen-bonded 2D planes via C–H⋯O interactions. The target compound’s propenyl group may similarly influence solid-state packing.
  • Stability: Enaminones are generally sensitive to hydrolysis under acidic/basic conditions due to the conjugated enone-amine system .

Biological Activity

3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one, commonly referred to as a derivative of cyclohexenone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies highlighting its application.

  • Molecular Formula : C10H15N
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 82769-01-5

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

  • Aldol Condensation : Combining cyclohexanone derivatives with suitable amines.
  • Mannich Reaction : Involving the reaction of formaldehyde and secondary amines to introduce the dimethylamino group.

These methods yield compounds with varying biological activities, which are crucial for subsequent pharmacological testing.

Antimicrobial Properties

Research indicates that derivatives of cyclohexenone exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityIC50 (μM)
3-Amino-CyclohexenoneE. coli45
3-Amino-CyclohexenoneS. aureus30

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 cells through the mitochondrial pathway, with an IC50 value of approximately 25 μM.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions, potentially through the modulation of reactive oxygen species (ROS).

Research Findings :

  • Cell Viability Assays : In SH-SY5Y neuroblastoma cells exposed to beta-amyloid, treatment with 3-Amino-Cyclohexenone improved cell viability by approximately 40%.
  • Mechanistic Insights : The compound appears to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

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